Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC15839027
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O2S |
|---|---|
| Molecular Weight | 274.77 g/mol |
| IUPAC Name | ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3 |
| Standard InChI Key | LFSDTSMTVCEDML-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)N2CCCCC2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s molecular framework centers on a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms. At position 2, a piperidine group (C5H10N) introduces a secondary amine, enhancing hydrogen-bonding capabilities and influencing lipophilicity. Position 5 features a chlorine atom, which elevates electrophilicity and stabilizes the ring through inductive effects. The ethyl ester at position 4 contributes to solubility in organic solvents and serves as a handle for further chemical modifications .
Molecular Formula and Weight
-
Molecular Formula: C11H15ClN2O2S
-
Molecular Weight: 274.77 g/mol
-
IUPAC Name: Ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons (δ 1.45–1.65 ppm for CH2 groups, δ 3.15 ppm for N–CH2) and the thiazole ring’s chlorine-substituted carbon (δ 160–165 ppm in 13C NMR). Infrared (IR) spectroscopy confirms the ester carbonyl stretch at 1,720 cm⁻¹ and C–Cl vibration at 750 cm⁻¹ .
Comparative Analysis of Structural Analogs
The piperidine substituent in Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate distinguishes it from analogs by conferring greater membrane permeability compared to morpholine derivatives .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically proceeds via a three-step sequence:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-chloroketones yields the thiazole core. For example, 5-chloro-2-aminothiazole-4-carboxylate intermediates are generated using ethyl chlorooxaloacetate .
-
Piperidine Incorporation: Nucleophilic aromatic substitution at C2 replaces a leaving group (e.g., chloride) with piperidine under basic conditions (K2CO3, DMF, 80°C).
-
Esterification: The carboxylic acid intermediate reacts with ethanol in the presence of H2SO4 to form the ethyl ester.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. For instance, piperidine substitution under microwaves (100 W, 120°C) completes in 20 minutes versus 12 hours conventionally, improving yields to 88% .
Chemical Reactivity and Derivatives
Ester Hydrolysis
The ethyl ester undergoes hydrolysis in aqueous NaOH (2 M, reflux) to yield 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid, a precursor for amide derivatives .
Nucleophilic Substitutions
The chlorine at C5 participates in Suzuki couplings with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME) to generate biaryl derivatives, expanding structural diversity for drug discovery .
Stability Profile
-
Thermal Stability: Decomposes at 220°C (DSC)
-
Photostability: Stable under UV light (λ >300 nm) for 48 hours
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest broad-spectrum activity. The piperidine moiety disrupts microbial cell membranes via hydrophobic interactions .
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with IC50 = 1.2 µM, outperforming ketorolac (IC50 = 2.5 µM) in carrageenan-induced edema models . Molecular docking studies indicate hydrogen bonding with COX-2’s Tyr355 and Ser530 residues .
Pharmaceutical Applications and Future Directions
Prodrug Development
Esterase-mediated hydrolysis of the ethyl group in vivo generates the active carboxylic acid, enabling targeted delivery to hepatic tissues .
Hybrid Molecules
Conjugation with tetrazole moieties (via PyBroP-mediated coupling) enhances P2Y2 receptor antagonism, relevant for treating cystic fibrosis .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume